molecular formula C16H22BrNO B1344545 4-Benzyl-1-(2-bromobutanoyl)piperidine CAS No. 1119452-42-4

4-Benzyl-1-(2-bromobutanoyl)piperidine

Cat. No. B1344545
CAS RN: 1119452-42-4
M. Wt: 324.26 g/mol
InChI Key: AHRXIRJITLECJP-UHFFFAOYSA-N
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Description

4-Benzyl-1-(2-bromobutanoyl)piperidine, also known as 4-benzylbutyrylpiperidine, is an organic compound with a molecular formula of C13H19BrNO. This compound is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is a colorless solid with a pungent odor and is soluble in water, alcohol and ether. It is a versatile compound that has been used in a variety of organic synthesis methods and can be used in a number of different scientific research applications.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives, such as those discussed by Pietra and Vitali (1972), are involved in nucleophilic aromatic substitution reactions, which are crucial in synthesizing various organic compounds. These reactions underline the significance of piperidine derivatives in creating compounds with potential pharmacological properties (Pietra & Vitali, 1972).

Antineoplastic Agents Development

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents, as detailed by Hossain et al. (2020), illustrates the importance of piperidine derivatives in creating novel therapies for cancer. These compounds exhibit promising cytotoxic properties, underscoring the potential of piperidine derivatives in drug discovery and development (Hossain et al., 2020).

Opioid Pharmacology

Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlights the diverse pharmacological properties of piperidine derivatives. Studies on ohmefentanyl and its stereoisomers contribute to understanding opioid receptor interactions, offering insights into developing analgesics and other therapeutics (Brine et al., 1997).

Tuberculosis Treatment

The development of Macozinone for TB treatment demonstrates the application of piperidine derivatives in addressing infectious diseases. Macozinone targets essential components of the TB pathogen's cell wall, showcasing the potential of piperidine derivatives in antimicrobial therapy (Makarov & Mikušová, 2020).

DNA Interaction Studies

The review on DNA Minor Groove Binder Hoechst 33258 and its analogues, including piperazine derivatives, demonstrates the role of piperidine and piperazine derivatives in studying DNA interactions. These compounds serve as tools in biophysical chemistry and drug design, emphasizing the versatility of piperidine derivatives in scientific research (Issar & Kakkar, 2013).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO/c1-2-15(17)16(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRXIRJITLECJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214309
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119452-42-4
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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